(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent introduction of the benzyloxycarbonyl and t-butyl ester groups. Common reagents used in these steps include protecting agents like benzyl chloroformate and t-butyl chloroformate, as well as catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halides and nucleophiles like amines or alcohols.
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome. Solvents like dichloromethane, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: This compound is an acetoxyazetidinone derivative used as an intermediate in the preparation of carbapenem antibiotics.
tert-Butylthiol: An organosulfur compound with the formula (CH3)3CSH, used as a flavoring agent and in the production of thioesters.
Uniqueness
The uniqueness of (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H26N2O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-15(14(11-21)16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
InChI Key |
UUOVUVLOOIAPAC-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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